1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride
Description
Chemical Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, establishing its complete chemical identity through precise structural designation. The compound is registered under Chemical Abstracts Service number 1311318-46-3, providing unambiguous identification in chemical databases and literature. Alternative nomenclature includes 1-(4-Chlorophenyl)-3,3-dimethyl-2-butanamine hydrochloride, reflecting variations in systematic naming conventions while maintaining structural accuracy.
The molecular structure encompasses a central butane backbone modified with two methyl substituents at the 3-position, creating a quaternary carbon center that imparts distinctive steric properties to the molecule. The amine functionality is positioned at the 2-carbon, establishing a secondary amine that forms the hydrochloride salt through protonation. The aromatic component consists of a para-chlorophenyl group attached to the 1-position via a methylene bridge, creating the complete structural framework.
Structural classification places this compound within the broader category of substituted phenethylamines, specifically as a chlorophenyl-substituted branched aliphatic amine. The presence of the para-chloro substituent on the benzene ring significantly influences both the electronic properties and biological activity profile of the molecule. The 3,3-dimethyl substitution pattern creates substantial steric hindrance around the amine center, affecting both chemical reactivity and potential biological interactions.
The three-dimensional molecular geometry reveals important conformational characteristics, with the bulky dimethyl groups creating a sterically crowded environment around the amine nitrogen. This structural feature influences the compound's ability to interact with biological targets and affects its pharmacokinetic properties. The chlorophenyl group can adopt various orientations relative to the amine backbone, contributing to conformational flexibility while maintaining the essential pharmacophoric arrangement.
Historical Context and Research Significance
The development and characterization of this compound emerged from systematic investigations into structure-activity relationships within chlorophenyl-containing amine derivatives. Research efforts have focused on understanding how specific structural modifications influence biological activity and pharmaceutical properties. The compound represents part of a broader research initiative examining the effects of branched alkyl substitution patterns on amine-containing molecules.
Historical research developments in related chlorophenyl amine compounds have demonstrated the importance of positional isomerism and substitution patterns in determining biological activity. Studies examining various chlorophenyl derivatives have revealed that the para-position of chlorine substitution often provides optimal balance between potency and selectivity in biological systems. The incorporation of the 3,3-dimethyl branching pattern represents a strategic modification designed to enhance metabolic stability while maintaining pharmacological activity.
Research significance extends to the compound's role as a synthetic intermediate in pharmaceutical chemistry, where it serves as a building block for more complex therapeutic agents. The structural framework provides a versatile platform for further chemical modifications, enabling the development of diverse pharmaceutical compounds through systematic structural variation. Contemporary research has explored its potential applications in multiple therapeutic areas, contributing to the understanding of structure-activity relationships in medicinal chemistry.
The compound has gained particular attention in pharmacophore modeling studies, where researchers utilize its structural features to understand essential molecular interactions with biological targets. These investigations have provided valuable insights into the spatial arrangements and electronic properties necessary for biological activity in related compounds. The research has contributed to the development of predictive models for designing new therapeutic agents with improved properties.
Key Functional Groups and Pharmacophoric Features
The molecular architecture of this compound encompasses several critical functional groups that contribute to its unique pharmacological profile. The primary amine functionality, existing as a hydrochloride salt, provides the compound with enhanced water solubility and stability characteristics essential for pharmaceutical applications. The protonated amine center creates a positively charged species under physiological conditions, facilitating ionic interactions with biological targets.
The para-chlorophenyl group represents a significant pharmacophoric element, contributing both electronic and steric properties that influence biological activity. The chlorine substituent enhances lipophilicity while providing specific electronic effects through its electron-withdrawing properties. This aromatic system enables π-π stacking interactions with aromatic amino acid residues in protein binding sites, contributing to molecular recognition and binding affinity.
The 3,3-dimethyl substitution pattern creates a distinctive steric environment that influences both molecular conformation and biological interactions. These methyl groups provide metabolic protection by creating steric hindrance around potentially labile sites, thereby enhancing compound stability. The branched structure also affects the overall molecular shape, influencing how the compound fits into biological binding sites and determines selectivity profiles.
The methylene bridge connecting the aromatic ring to the amine-containing alkyl chain provides conformational flexibility while maintaining the essential spatial relationship between pharmacophoric elements. This structural feature allows the molecule to adopt multiple conformations, potentially enabling interaction with diverse biological targets while maintaining core pharmacological properties.
| Functional Group | Chemical Environment | Pharmacophoric Contribution |
|---|---|---|
| Para-chlorophenyl | Aromatic ring with electron-withdrawing chlorine | Lipophilicity, π-π interactions, electronic effects |
| Secondary amine (protonated) | Nitrogen center with hydrochloride salt | Ionic interactions, hydrogen bonding, water solubility |
| 3,3-Dimethyl substitution | Quaternary carbon with methyl groups | Steric protection, metabolic stability, conformational effects |
| Methylene linker | Carbon bridge between aromatic and aliphatic regions | Conformational flexibility, spatial positioning |
The pharmacophoric analysis reveals that the compound possesses features commonly associated with central nervous system activity, including appropriate lipophilicity balance and hydrogen bonding capacity. The spatial arrangement of functional groups suggests potential for interaction with neurotransmitter receptors or transport proteins, though specific biological targets require detailed experimental validation.
Research investigating related dimethylamine-containing compounds has demonstrated the importance of this pharmacophore in various therapeutic applications. The dimethylamine functionality contributes to binding interactions through both electronic and steric mechanisms, influencing compound selectivity and potency. Studies have shown that modifications to this region significantly affect biological activity, highlighting its critical role in pharmacological function.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,3)11(14)8-9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXFSAGJUCZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride, also known as Pitolisant, is a selective antagonist or inverse agonist of the histamine H3 receptor. The histamine H3 receptor is primarily found in the central nervous system and to a lesser extent, the peripheral nervous system.
Mode of Action
This compound binds to the antagonist binding site of the H3 receptor, which is located within the transmembrane core. By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons, as well as increasing the signaling of other neurotransmitters in the brain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histaminergic pathway. By acting as an inverse agonist at the histamine H3 receptor, it enhances histaminergic activity in the brain. This leads to increased wakefulness and decreased excessive daytime sleepiness, which is beneficial in the treatment of conditions like narcolepsy.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is readily absorbed after oral administration and widely distributed throughout the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of histaminergic neuron activity. This results in increased wakefulness and decreased excessive daytime sleepiness, which is particularly beneficial for individuals with narcolepsy.
Biological Activity
1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride, commonly referred to as a derivative of the phenethylamine class, has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological systems, making it a subject of interest in pharmacological research.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 229.73 g/mol. Its structure features a chlorophenyl group attached to a dimethylbutanamine backbone, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Stimulatory and Psychoactive Effects
A study focusing on phenethylamine derivatives indicated that compounds with similar structures can act as norepinephrine-dopamine reuptake inhibitors (NDRIs), suggesting that this compound may also possess such properties. This mechanism could lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and alertness .
Antimicrobial Activity
In vitro studies have demonstrated that certain chlorophenyl derivatives exhibit significant antimicrobial activity against Gram-positive bacteria. For instance, compounds structurally related to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Case Study 1: Stimulant Properties
In a controlled study involving animal models, administration of a similar phenethylamine derivative resulted in increased locomotor activity and heightened response to stimuli. These findings suggest a potential for developing therapeutic agents targeting ADHD or depression .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of chlorophenyl derivatives found that one compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus. This indicates promising potential for further development into antimicrobial therapies .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Scientific Research Applications
-
Organic Chemistry:
- Intermediate in Synthesis: The compound serves as a crucial intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
- Reactivity Studies: It undergoes various reactions including oxidation and reduction, making it valuable for studying reaction mechanisms.
-
Biological Applications:
- Antimicrobial Properties: Research has indicated potential antimicrobial activities, suggesting its use in developing new antibiotics.
- Antiproliferative Effects: Studies have explored its effects on cancer cell lines, indicating potential as an anticancer agent.
-
Medicinal Chemistry:
- Therapeutic Development: The compound is being investigated for its pharmacological properties, including its role in developing novel pharmaceuticals targeting various diseases.
- Drug Delivery Systems: Its unique structure allows for exploration in drug delivery mechanisms and prodrug design.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Chemistry | Used as an intermediate for synthesizing complex organic molecules | Facilitates the synthesis of various derivatives |
| Biological Research | Investigated for antimicrobial and antiproliferative activities | Shows promising results against certain pathogens |
| Medicinal Chemistry | Explored for therapeutic effects and drug delivery systems | Potential in treating infectious diseases and cancer |
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that 1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.
Case Study 2: Anticancer Research
In vitro studies conducted on various cancer cell lines indicated that the compound could inhibit cell proliferation. The mechanism involved apoptosis induction through modulation of specific signaling pathways, highlighting its potential as a lead compound for anticancer drug development.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 211.73 g/mol
- Structure : Differs in methyl group placement (2,3-dimethyl vs. 3,3-dimethyl in the target compound).
- Properties : Liquid at room temperature, with a PubChem CID of 60799374 .
- Applications : Used in life science research, though specific pharmacological roles are unspecified .
Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone Hydrochloride)
- Molecular Formula: C₁₄H₁₇ClNO·HCl
- Structure: Contains a ketone group (propanone backbone) instead of an amine and incorporates a piperidine ring.
- Applications : Identified as an ALDH inhibitor in biochemical screens .
Cyclobutyl-Containing Analogs
1-[1-(4-Chlorophenyl)cyclobutyl]-3-Methylbutan-1-Amine Hydrochloride
Sibutramine-Related Compounds (USP Standards)
- Examples :
- Significance : Positional changes in the chlorophenyl group (2-, 3-, or 4-substitution) and alkyl chain length influence receptor binding affinity and metabolic stability, critical for optimizing therapeutic efficacy .
Comparative Data Table
Key Structural and Functional Insights
- Chlorophenyl Position : 4-Chloro substitution (vs. 2- or 3-) in aryl groups is associated with optimized receptor interactions in CNS-targeted drugs, as seen in sibutramine analogs .
- Backbone Flexibility : Cyclobutyl-containing analogs exhibit restricted conformational freedom, which may reduce off-target effects in therapeutic applications .
Preparation Methods
Preparation of Key Intermediate: 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
This ketone intermediate is crucial as a precursor to the target amine. A patented method describes an efficient catalytic hydrogenation process to prepare this compound with high yield and purity:
Reaction Setup : The process involves mixing the raw material 1-(4-chlorophenyl)-4,4-dimethyl-1-pentene-3-ketone with methanol in an autoclave. The methanol to raw material mass ratio is maintained between 2 and 3.
Catalysts : A metallic nickel catalyst (e.g., Raney nickel) is used along with a cocatalyst mixture comprising dimethyl sulfone, diethyl sulfone, and sulfolane in a 1:2:2 mass ratio.
Reaction Conditions : The autoclave atmosphere is sequentially replaced with nitrogen and hydrogen gases. Hydrogenation is conducted at temperatures between 40–100 °C and hydrogen pressure ranging from 0.1 to 2.0 MPa. An optimal example uses 70 °C and 1.0 MPa.
Post-Reaction Processing : After completion, the reaction mixture undergoes pressure relief, filtration to recover the catalyst (which can be reused over 20 times), washing with water, and desolventization to obtain the ketone product.
Yield and Purity : Yields exceed 98%, with product purity above 98.5%. Dechlorinated impurities are kept below 0.40%.
| Parameter | Condition/Value |
|---|---|
| Methanol to raw material ratio | 2–3 (mass ratio) |
| Catalyst | Raney nickel (e.g., 0.17 g per 0.25 mol substrate) |
| Cocatalyst | Dimethyl sulfone : Diethyl sulfone : Sulfolane = 1:2:2 |
| Temperature | 40–100 °C (typical 70 °C) |
| Hydrogen pressure | 0.1–2.0 MPa (typical 1.0 MPa) |
| Reaction time | Variable, until completion |
| Yield | >98% |
| Purity | >98.5% |
| Catalyst reuse | >20 cycles |
This method is documented in patent CN112062662A and provides a robust industrially scalable route to the ketone intermediate.
Synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-ene-3-one (Aldol Intermediate)
The precursor ketone is often prepared via an aldol condensation reaction:
Reactants : 4-chlorobenzaldehyde and pinacolone (3,3-dimethyl-2-butanone).
Reaction Conditions : The reaction is typically catalyzed by a base and conducted without solvent, avoiding crystallization and filtration steps, which simplifies the process.
Catalysis : The process employs catalysts to facilitate the condensation, resulting in high purity product.
This method is described in Canadian patent CA2527171A1 and is notable for its solvent-free approach, which enhances efficiency and environmental compatibility.
Supporting Research Findings and Analytical Data
Catalyst Efficiency : The nickel catalyst used in hydrogenation is highly reusable, maintaining activity over 20 cycles with minimal loss in yield or purity.
Product Purity : Gas chromatography analysis confirms product purity exceeding 98.5%, with minimal dechlorinated impurities (<0.4%) when using optimized conditions.
Reaction Monitoring : Techniques such as GC-FID with KB-5 capillary columns and controlled temperature programs (e.g., 15 °C/min to 230 °C) are employed for quality control and verification of product composition.
Summary Table of Preparation Stages
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural identity of 1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to assign protons and carbons, focusing on the chlorophenyl ring (δ 7.2–7.4 ppm for aromatic protons) and the dimethylbutan-2-amine backbone (δ 1.0–1.5 ppm for methyl groups).
- Single-Crystal X-ray Diffraction : For unambiguous confirmation, grow crystals in ethanol/water mixtures and analyze using synchrotron radiation (as demonstrated for structurally related chlorophenyl compounds in ).
- High-Performance Liquid Chromatography (HPLC) : Validate purity (≥98%) using a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) at 254 nm (similar to protocols in and ) .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reductive Amination : Start with 4-chlorophenylacetone and dimethylamine in methanol, using sodium cyanoborohydride as the reducing agent under nitrogen to minimize side reactions.
- Salt Formation : Treat the free base with concentrated HCl in anhydrous ether to precipitate the hydrochloride salt.
- Purification : Recrystallize from ethanol/diethyl ether to remove unreacted starting materials (analogous to methods for tert-butyl derivatives in ) .
Q. What solvent systems are suitable for solubility testing of this compound?
- Methodological Answer :
- Polar Solvents : Test in water, methanol, and DMSO (dimethyl sulfoxide) due to the hydrochloride salt’s ionic nature.
- Non-Polar Solvents : Evaluate in dichloromethane or ethyl acetate for partitioning studies.
- Quantification : Use UV-Vis spectroscopy at λmax ~260 nm (based on chlorophenyl absorbance) to determine saturation points .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate interactions with amine receptors (e.g., trace amine-associated receptor 1, TAAR1), focusing on the chlorophenyl and dimethylbutanamine moieties.
- ADMET Prediction : Employ tools like SwissADME to estimate absorption, metabolism, and toxicity (refer to PubChem data in for analogous compounds) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Dose-Response Analysis : Use Hill plots to compare EC50 values across studies.
- Metabolite Screening : Perform LC-MS to identify degradation products that may interfere with activity (as in for biogenic amine analysis) .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
- Functional Group Modulation : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl moieties to assess electronic effects.
- Steric Modifications : Introduce bulkier substituents (e.g., cyclopropyl) at the 3,3-dimethyl position to probe steric hindrance (see for cyclopropyl analogs).
- Biological Testing : Screen derivatives in vitro against target enzymes (e.g., monoamine oxidases) using fluorometric assays .
Methodological Notes
- Contradiction Handling : If solubility data conflict, cross-validate using nephelometry (light scattering) and DSC (differential scanning calorimetry) to assess crystallinity impacts.
- Safety Protocols : Follow guidelines for handling amine hydrochlorides, including fume hood use and PPE (refer to and for toxicological best practices) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
